2’-O-Methyl-5-methyluridine 5’-triphosphate triethylammonium

Description

Historical Context and Discovery of Arabinonucleosides

The story of arabinonucleosides, a unique class of sugar-modified nucleosides, begins not in a laboratory but in the sea. In the 1950s, scientists exploring the marine sponge Cryptotethya crypta isolated two novel compounds: spongothymidine (B1329284) and spongouridine. These were the first naturally occurring nucleosides found to contain arabinose, a sugar epimeric to the ribose found in standard nucleosides, in their structure. This discovery of a D-arabinosyl-containing nucleoside from a natural source sparked significant interest in the chemical and biological properties of this new family of compounds. The subsequent decades saw extensive research into the synthesis of various arabinonucleoside analogs, including 1-beta-D-arabinofuranosylthymine.

Overview of 1-beta-D-Arabinofuranosylthymine (araT) as a Nucleoside Analog

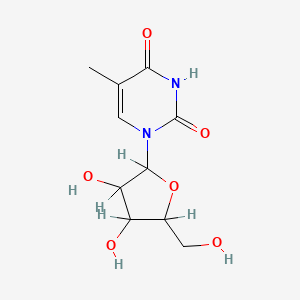

1-beta-D-Arabinofuranosylthymine, commonly referred to as araT, is a synthetic pyrimidine (B1678525) nucleoside analog. targetmol.com Structurally, it is an analog of the natural nucleoside thymidine (B127349). nih.gov The key difference lies in the sugar moiety: araT contains a D-arabinofuranosyl ring instead of the deoxyribose ring found in thymidine. This seemingly subtle change in the stereochemistry at the 2'-position of the sugar has profound implications for its biological activity.

Another significant analog in this class is Clevudine, also known as L-FMAU, which is a β-L-nucleoside analog of thymidine. caymanchem.com The synthesis of araT and its derivatives, such as the alpha- and beta-anomers of 2'-OMe-araT, has been a subject of research to explore their potential in biologically active oligonucleotide analogues. nih.gov

Significance in Antiviral and Anticancer Research Paradigms

The structural mimicry of natural nucleosides allows compounds like araT and its fluorinated counterparts to interfere with viral and cellular replication processes. youtube.com Nucleoside analogs can be phosphorylated by viral or cellular kinases to their triphosphate form, which can then compete with natural nucleoside triphosphates for incorporation into newly synthesizing DNA by DNA polymerases. This incorporation often leads to chain termination, halting the replication of the viral or cellular genome.

Antiviral Research:

1-beta-D-Arabinofuranosylthymine has demonstrated selective inhibitory effects against the replication of certain viruses, notably the Epstein-Barr virus (EBV). nih.gov Research has shown that araT can strongly inhibit the replication of viral DNA without affecting the growth of non-induced host cells. nih.gov The mechanism for this selectivity is believed to be related to a virally induced thymidine kinase activity that can phosphorylate araT to its active triphosphate form, araTTP. nih.gov This active form then acts as a potent inhibitor of the Epstein-Barr virus-specific DNA polymerase. nih.gov

A related compound, Clevudine (L-FMAU), has shown potent antiviral activity against the hepatitis B virus (HBV). caymanchem.comdsmc.or.krnih.gov It is active against HBV in cell cultures and in animal models, such as the woodchuck model of chronic HBV infection. caymanchem.comnih.gov Clevudine is phosphorylated to its triphosphate form, which then inhibits the HBV DNA polymerase. nih.gov

Anticancer Research:

The principle of inhibiting DNA synthesis also underpins the exploration of nucleoside analogs in cancer research. targetmol.com Purine (B94841) nucleoside analogs, a related class of compounds, are known to have a broad spectrum of antitumor activity, particularly against lymphoid malignancies. targetmol.com Their anticancer mechanism is primarily dependent on the inhibition of DNA synthesis, leading to apoptosis (programmed cell death) in cancer cells. targetmol.com While the primary focus of araT has been in antiviral research, the fundamental mechanism of action shared by nucleoside analogs suggests its potential relevance in anticancer studies. For instance, the related compound 1-beta-D-arabinofuranosylcytosine (ara-C) has been studied for its effects on murine neoplasms and its ability to affect the cell cycle passage of cancer cells. nih.govnih.gov

Research Objectives and Scope of the Review

This review aims to provide a focused overview of the chemical compound 1-beta-D-arabinofuranosylthymine (araT) within the context of biomedical research. It will delve into its historical discovery as part of the broader class of arabinonucleosides and detail its structure as a nucleoside analog. The primary focus will be on elucidating its significance and the findings from antiviral and anticancer research paradigms. This review will synthesize key research findings to provide a clear understanding of the compound's mechanism of action and its role as a tool in virology and oncology research.

Research Findings on Related Nucleoside Analogs

| Compound | Virus/Cell Line | Measurement | Result | Reference |

| Clevudine (L-FMAU) | Hepatitis B virus (HBV) in HepG2/2.15 cells | EC₅₀ | 0.1 µM | caymanchem.com |

| Clevudine (L-FMAU) | Hepatitis B virus (HBV) | Median Serum HBV DNA Reduction (24 weeks) | 5.10 log10 copies/mL | dsmc.or.kr |

| Clevudine (L-FMAU) | Woodchuck Hepatitis Virus (WHV) | Viremia Reduction (4 weeks, 10 mg/kg/d) | >1,000-fold | nih.gov |

| 1-beta-D-arabinofuranosylthymine (araT) | Epstein-Barr virus (EBV) | Viral DNA Replication | Strongly inhibited | nih.gov |

| 1-beta-D-arabinofuranosylthymine (araT) | Herpes Simplex Virus (HSV) types 1 and 2 | Replication | Inhibited | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRXFEITVBNRMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862280 | |

| Record name | 5-Methyl-1-pentofuranosylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52486-19-8, 605-23-2 | |

| Record name | NSC77673 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Spongothymidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68929 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for 1 Beta D Arabinofuranosylthymine and Its Derivatives

Classical and Stereoselective Synthesis Pathways

The efficient and stereospecific construction of the glycosidic bond and the correct configuration of the sugar moiety are paramount in the synthesis of biologically active nucleosides like ara-T.

Glycosylation Reactions for Nucleoside Formation

Glycosylation represents a fundamental step in nucleoside synthesis, involving the coupling of a protected sugar moiety with a nucleobase. The stereochemical outcome of this reaction is crucial. For the synthesis of β-arabinofuranosides, various methods have been developed to ensure high β-stereoselectivity. researchgate.net One approach involves the use of 5-O-(2-quinolinecarbonyl) substituted arabinosyl ethyl thioglycosides as glycosyl donors, which has demonstrated good-to-excellent β-selectivity with a range of acceptor substrates. researchgate.net Another strategy employs conformationally restricted 2,3-O-xylylene-protected arabinofuranosyl donors. researchgate.net The optimization of reaction conditions, including the choice of acceptor alcohol, substrate concentration, and the protecting group on the O-5 position of the donor, significantly influences the stereochemical outcome. researchgate.net

For instance, the condensation of 2,3,5-tri-O-benzyl-α-D-arabinofuranosyl chloride with ethyl 5-aminoimidazole-4-carboxylate has been used to prepare imidazole (B134444) nucleosides, which can then be converted to purine (B94841) nucleosides like 9-β-D-arabinofuranosyl hypoxanthine. rsc.org Similarly, the coupling of 2-deoxy-2-fluoro-3,5-di-O-benzoyl-alpha-D-arabinofuranosyl bromide with 2-chlorohypoxanthine (B80948) yields a precursor that can be transformed into the guanine (B1146940) analogue. nih.gov

| Donor | Acceptor | Promoter/Conditions | Product | Stereoselectivity | Reference |

| 5-O-(2-quinolinecarbonyl) arabinosyl ethyl thioglycoside | Various alcohols | Not specified | β-arabinofuranosides | Good-to-excellent | researchgate.net |

| 2,3-O-xylylene-protected arabinofuranosyl donor | Various alcohols | Not specified | β-arabinofuranosides | Dependent on conditions | researchgate.net |

| 2,3,5-tri-O-benzyl-α-D-arabinofuranosyl chloride | Ethyl 5-aminoimidazole-4-carboxylate | Not specified | Ethyl 5-amino-1-β-D-arabinofuranosylimidazole-4-carboxylate | Not specified | rsc.org |

| 2-deoxy-2-fluoro-3,5-di-O-benzoyl-alpha-D-arabinofuranosyl bromide | 2-chlorohypoxanthine | Not specified | 2-chloro-β-araF-I | Not specified | nih.gov |

Anhydro Linkage Approaches

Anhydro nucleosides serve as key intermediates in the synthesis of various nucleoside analogs. The formation of a 2,2'-anhydro bridge in a pyrimidine (B1678525) nucleoside, for example, locks the sugar conformation and facilitates the introduction of substituents at the 2'-position with a defined stereochemistry. The synthesis of 2,2'-anhydro-1-(beta-D-arabinofuranosyl)cytosine hydrochloride has been a subject of study, with various derivatives being prepared and examined for their biological activity. nih.gov This anhydro intermediate can be a precursor for ara-C and its derivatives. nih.gov

The general mechanism for the utility of anhydro intermediates involves the formation of a strained ring, which can then be opened by a nucleophile. This ring-opening occurs with inversion of configuration at the carbon atom attacked, allowing for stereocontrolled synthesis. For example, the acid sensitivity of the 1,6-anhydropyranose system has been exploited in synthetic strategies, where the anhydro ring is opened under mild acidic conditions after other chemical modifications have been made. nih.gov

Stereochemical Control in 2'-Deoxy-D-Arabinofuranosyl Nucleoside Synthesis

Achieving stereochemical control in the synthesis of 2'-deoxy-D-arabinofuranosyl nucleosides, including those with modifications at the 2'-position, is a significant challenge. The synthesis of 2'-fluoro-2'-deoxy-beta-D-arabinofuranosyl nucleosides has been a particular focus. nih.gov An efficient synthesis of 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil (β-FIAU) and 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)thymine (β-FMAU) has been reported, highlighting a stereospecific total synthesis approach. nih.gov

The synthesis of the guanine analogue, 9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)guanine (araF-G), has proven to be more complex, often resulting in poor to moderate yields. nih.gov One reported method involves the coupling of 2-deoxy-2-fluoro-3,5-di-O-benzoyl-alpha-D-arabinofuranosyl bromide with 2-chlorohypoxanthine to give the corresponding nucleoside, which is then converted to araF-G. nih.gov

Synthesis of Radiolabeled 1-beta-D-Arabinofuranosylthymine Analogs for Molecular Imaging

Radiolabeled nucleoside analogs are invaluable tools for non-invasive imaging of biological processes such as cell proliferation and gene expression using Positron Emission Tomography (PET).

18F-Labeling Strategies for Positron Emission Tomography (PET) Tracers

Fluorine-18 (¹⁸F) is a preferred radionuclide for PET due to its favorable physical properties, including a half-life of 109.8 minutes and low positron energy, which results in high-resolution images. nih.govnih.gov Several ¹⁸F-labeled pyrimidine nucleoside analogs, such as [¹⁸F]FMAU (2'-deoxy-2'-[¹⁸F]fluoro-5-methyl-1-β-d-arabinofuranosyluracil), have been developed as PET tracers. nih.govnih.gov

The radiosynthesis of these tracers often involves a multi-step process. For example, the synthesis of [¹⁸F]FMAU can involve the radiosynthesis of 2-[¹⁸F]fluoro-1,3,5-tri-O-benzoyl arabinofuranose, its conversion to 1-bromo-2-[¹⁸F]fluoro-1,3,5-tri-O-benzoyl arabinofuranose, and subsequent coupling with a silylated thymine (B56734) derivative. nih.gov Efforts have been made to improve the efficiency and reduce the toxicity of these syntheses, such as replacing 1,2-dichloroethane (B1671644) with the less toxic solvent 1,4-dioxane. nih.gov

Another approach for ¹⁸F-labeling is through nucleophilic substitution on a suitable precursor. For instance, the synthesis of β-[¹⁸F]Fluoro Azomycin Arabinoside (β-[¹⁸F]FAZA) involves the radiofluorination of a tosylated precursor, 1-β-D-(5-O-toluenesulfonyl-2,3-di-O-acetylarabinofuranosyl)-2-nitroimidazole, using an ¹⁸F/Kryptofix 2.2.2 complex, followed by deprotection. researchgate.net

The silicon-fluoride acceptor (SiFA) methodology offers a one-step approach to ¹⁸F-labeling of peptides at room temperature, which could potentially be adapted for nucleoside labeling. researchgate.net This method relies on the chemoselective isotopic exchange on a SiF-moiety. researchgate.net

| Tracer | Precursor | Labeling Method | Key Features | Reference |

| [¹⁸F]FMAU | 1-bromo-2-[¹⁸F]fluoro-1,3,5-tri-O-benzoyl arabinofuranose and silylated thymine | Coupling reaction | Used for imaging tumor proliferation and reporter gene expression. nih.gov | nih.gov |

| β-[¹⁸F]FAZA | 1-β-D-(5-O-toluenesulfonyl-2,3-di-O-acetylarabinofuranosyl)-2-nitroimidazole | Nucleophilic substitution with [¹⁸F]fluoride | PET tracer for imaging hypoxia. researchgate.net | researchgate.net |

| ¹⁸F-labeled peptides | SiFA-modified peptides | Silicon-fluoride acceptor (SiFA) isotopic exchange | One-step labeling at room temperature. researchgate.net | researchgate.net |

11C-Labeling Approaches for Research Applications

Carbon-11 (¹¹C) is another important positron emitter for PET imaging, with a shorter half-life of 20.4 minutes. nih.gov While its short half-life presents a challenge, the ubiquitous presence of carbon in biological molecules makes ¹¹C an attractive radionuclide for labeling. nih.gov

[¹¹C]FMAU has been synthesized and used in vivo to investigate cell proliferation. nih.gov Compared to radiolabeled thymidine (B127349), [¹¹C]FMAU shows slower blood clearance and higher tumor incorporation. nih.gov However, the short half-life of ¹¹C has led to the wider use of the ¹⁸F-labeled version for clinical applications. nih.gov

A general method for ¹¹C-labeling involves a fluoride-mediated desilylation (FMDS) approach. nih.gov This method utilizes the strong Si-F bond formation to generate a carbanion, which can then be trapped by [¹¹C]CO₂ or [¹¹C]CH₃I. nih.gov This strategy allows for the rapid and efficient incorporation of ¹¹C into a variety of molecules with broad functional group tolerance. nih.gov

Prodrug Development and Chemical Modifications of 1-beta-D-Arabinofuranosylthymine

5'-Esterification for Modulation of Biological Activity

Esterification at the 5'-hydroxyl group of ara-T is a common prodrug strategy to enhance its lipophilicity and, consequently, its ability to cross cell membranes. The addition of a fatty acyl group, for instance, can significantly improve the cellular uptake of nucleoside analogs.

A number of 5'-O-fatty acyl derivatives of nucleoside analogs have been synthesized and evaluated for their biological activities. For example, studies on 3'-fluoro-2',3'-dideoxythymidine (FLT) have shown that 5'-O-fatty acyl esters can exhibit potent anti-HIV activity. mdpi.com Specifically, derivatives such as 5'-O-(12-azidododecanoyl), 5'-O-myristoyl, and 5'-O-(12-thioethyldodecanoyl) of FLT were found to be highly active against both cell-free and cell-associated HIV. mdpi.com The enhanced antiviral activity is attributed to the improved cellular uptake of the lipophilic conjugates. mdpi.com Cellular uptake studies using fluorescently labeled fatty acyl ester derivatives confirmed that the attachment of a long-chain fatty acid significantly increases the concentration of the nucleoside analog inside cells. mdpi.com

The synthesis of these 5'-esters typically involves the reaction of the parent nucleoside with a corresponding fatty acid or its activated derivative. For instance, the general procedure for synthesizing 5'-O-fatty acyl esters of FLT involves dissolving the nucleoside, the appropriate fatty acid, and a coupling agent like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) in a suitable solvent such as dry dimethylformamide (DMF) with a base like N-methylmorpholine. mdpi.com This methodology can be adapted for the synthesis of 5'-O-fatty acyl derivatives of ara-T.

Table 1: Examples of 5'-O-Fatty Acyl Derivatives of 3'-fluoro-2',3'-dideoxythymidine (FLT) and their Anti-HIV Activity

| Derivative | Anti-HIV Activity (EC50) against Cell-Free Virus | Anti-HIV Activity (EC50) against Cell-Associated Virus |

| 5'-O-(12-azidododecanoyl)-FLT | 0.4 µM | 12.6 µM |

| 5'-O-myristoyl-FLT | 1.1 µM | 6.4 µM |

| 5'-O-(12-thioethyldodecanoyl)-FLT | <0.2 µM | 2.3 µM |

Data sourced from a study on FLT derivatives, demonstrating the potential of this strategy for other thymidine analogs like ara-T. mdpi.com

It is crucial that these ester linkages are cleavable by intracellular enzymes to release the active parent nucleoside. Comparative studies with non-hydrolyzable ether conjugates have suggested that the hydrolysis of the ester to the parent nucleoside and the fatty acid is essential for the observed anti-HIV activity. mdpi.com

2'-O-Acyl/Alkyl Substitutions and their Impact

Modifications at the 2'-position of the arabinose sugar in ara-T represent another avenue for creating prodrugs with altered biological properties. The introduction of acyl or alkyl groups at the 2'-hydroxyl can influence the compound's lipophilicity, stability, and interaction with cellular enzymes.

Enzymatic synthesis has proven to be a highly regioselective method for preparing 2'-O-acyl prodrugs of arabinonucleosides. For example, pig liver esterase has been used to catalyze the hydrolysis of 1-(2,3,5-tri-O-acyl-beta-D-arabinofuranosyl)uracil to yield the corresponding 2'-monoester with high efficiency. nih.gov This enzymatic approach avoids the need for complex protection and deprotection steps often required in traditional chemical synthesis. The resulting 2'-esters can function as lipophilic prodrugs, potentially leading to increased plasma and cellular concentrations of the parent nucleoside. nih.gov While these 2'-O-acyl derivatives of a related compound, sorivudine, were slightly less active in vitro against varicella-zoster virus than the parent compound, their improved pharmacokinetic profile could translate to better in vivo efficacy. nih.gov

Systematic analysis of 2'-O-alkyl modified nucleoside analogs has also been a subject of research. The synthesis of 2'-O-alkyl-5-methyluridine triphosphates (the triphosphate form of 2'-O-alkyl-ara-T) has been achieved, starting from a protected 5-methyluridine. mdpi.com The 2'-hydroxy group is alkylated through a nucleophilic attack on an alkyl iodide. mdpi.com These modified nucleoside triphosphates can then be used in enzymatic synthesis of oligonucleotides, which have shown high nuclease resistance and a range of hydrophobicities. mdpi.com This suggests that 2'-O-alkylation of ara-T could lead to derivatives with enhanced stability against enzymatic degradation.

Table 2: Examples of 2'-O-Acyl Derivatives of 9-beta-D-Arabinofuranosyladenine (ara-A) and their In Vitro Anti-Herpes Type 1 Activity

| Derivative | MIC50 (µg/mL) |

| 2'-O-acetyl-ara-A | 26 |

| 2'-O-propionyl-ara-A | 72 |

| 2'-O-butyryl-ara-A | 48 |

| 2'-O-valeryl-ara-A | 32 |

Data from a study on ara-A derivatives, illustrating the biological impact of 2'-O-acylation on arabinonucleosides. nih.gov

The introduction of a fluorine atom at the 2'-position has also been investigated. Biochemical studies of 2'-fluoro-5-methyl-1-beta-D-arabinofuranosyluracil (FMAU), a close analog of ara-T, have been conducted in leukemic cells. nih.gov

Synthesis of C-2'-Branched Arabinonucleosides

A more advanced modification involves the synthesis of C-2'-branched arabinonucleosides, where a carbon-containing substituent is attached directly to the C-2' position of the sugar ring. This strategy can lead to compounds with unique conformational properties and biological activities.

A key synthetic route to C-2'-branched arabinonucleosides of thymine involves the creation of a 2'-exomethylene intermediate. nih.govmdpi.com Starting from ribothymidine, the 3' and 5'-hydroxyl groups are protected, for example, with a tetraisopropyldisiloxane (TIPDS) group. nih.gov The free 2'-hydroxyl group is then oxidized to a ketone, followed by a Wittig reaction to introduce the exomethylene group. nih.gov

This 2'-exomethylene derivative serves as a versatile precursor for introducing various branches at the C-2' position via a photoinitiated, radical-mediated hydrothiolation reaction (a thiol-ene coupling reaction). nih.govmdpi.com This method allows for the addition of a wide range of thiol-containing molecules to the exocyclic double bond, leading to a diverse library of C-2'-branched arabinonucleosides. nih.govmdpi.com

For instance, the reaction of the 2'-exomethylene thymidine derivative with n-propyl mercaptan under UV irradiation in the presence of a photoinitiator yields 2'-deoxy-2'-C-propylsulfanylmethyl-3',5'-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)-β-D-arabinofuranosyl-thymine. nih.gov Subsequent deprotection of the silyl (B83357) groups affords the final C-2'-branched nucleoside. nih.gov

Table 3: Synthesis of C-2'-Substituted D-arabino Configured Nucleoside Analogues via Photoinitiated Hydrothiolation

| Starting Alkene | Thiol Reagent | Product | Yield |

| 2'-exomethylene thymidine | n-propyl mercaptan | 2'-Deoxy-2'-C-propylsulfanylmethyl-arabinofuranosyl-thymine derivative | High |

| 2'-exomethylene thymidine | Thioacetic acid | 2'-Deoxy-2'-C-acetylthiomethyl-arabinofuranosyl-thymine derivative | High |

Simplified representation of synthetic outcomes described in the literature. nih.gov

The biological evaluation of these C-2'-branched arabinonucleosides has revealed promising cytotoxic activity against tumor cell lines, with some derivatives showing good selectivity. nih.govmdpi.com Structure-activity relationship (SAR) analysis has indicated that the nature of the C-2' substituent, the protecting groups, and the nucleobase are all crucial for the observed biological activity. nih.govmdpi.com Some of these compounds have also exhibited antiviral activity, although this was often accompanied by significant cytotoxicity. nih.govmdpi.com

Molecular and Cellular Mechanisms of Action

Cellular Uptake and Metabolic Pathways of 1-beta-D-Arabinofuranosylthymine

For ara-T to exert its biological effects, it must first be transported into the cell and then converted into its active form. This process involves a series of metabolic steps, with phosphorylation being the critical initiating event.

The initial and rate-limiting step in the activation of ara-T is its phosphorylation to 1-beta-D-arabinofuranosylthymine monophosphate. This reaction is catalyzed by thymidine (B127349) kinases (TKs), enzymes that play a crucial role in the pyrimidine (B1678525) salvage pathway. The substrate specificity of these kinases, both from the host cell and of viral origin, is a key determinant of the selective action of ara-T.

Host cells possess two main thymidine kinase isoforms, TK1 and TK2. TK1 is the cytosolic enzyme, and its activity is tightly regulated with the cell cycle, being highest during the S phase when DNA synthesis occurs. In contrast, TK2 is a mitochondrial enzyme and its activity is independent of the cell cycle. Studies have indicated that cellular thymidine kinases generally exhibit poor affinity for ara-T as a substrate. nih.gov This low phosphorylation efficiency by host TKs contributes to the compound's limited toxicity towards uninfected cells.

A pivotal aspect of ara-T's mechanism is its preferential phosphorylation by viral thymidine kinases. nih.gov Viruses such as Herpes Simplex Virus (HSV) and Epstein-Barr Virus (EBV) encode their own TKs, which have a broader substrate specificity compared to their cellular counterparts. ebi.ac.ukfrontiersin.org For instance, EBV-induced TK can efficiently phosphorylate ara-T, a step that is essential for its selective inhibitory effect on viral replication. nih.gov This selective phosphorylation in virus-infected cells leads to a higher concentration of the active form of the drug in these cells, forming the basis of its antiviral selectivity. Research has shown that ara-T is a selective inhibitor of EBV replication in both TK-positive and TK-negative lymphoid cell lines, with the selective effect being linked to a new virally induced TK activity. nih.gov Similarly, the influence of ara-T on the replication of HSV types 1 and 2 has been studied, highlighting the role of the viral deoxypyrimidine kinase. nih.govmicrobiologyresearch.org

Kinetic analyses have provided quantitative insights into the differential phosphorylation of ara-T by cellular and viral TKs. While specific kinetic parameters for ara-T with various TKs are not extensively detailed in the provided context, the general principle holds that the Michaelis constant (Km) for ara-T is significantly lower (indicating higher affinity) for viral TKs than for cellular TKs. nih.gov The structural basis for this difference in substrate specificity lies in the active site of the enzymes. Viral TKs have a more accommodating active site that can bind a wider range of nucleoside analogs, including those with the arabinose sugar moiety like ara-T. nih.gov

Following the initial phosphorylation by a thymidine kinase, the resulting monophosphate is sequentially phosphorylated by cellular kinases to the diphosphate (B83284) and finally to the active triphosphate form, 1-beta-D-arabinofuranosylthymine 5'-triphosphate (ara-TTP). nih.gov The conversion of the monophosphate to the triphosphate is a critical step, as ara-TTP is the direct molecular entity that interacts with DNA polymerases. In EBV-induced cells, the conversion of ara-T to its triphosphate form has been observed, underscoring the importance of this metabolic pathway for its antiviral activity. nih.gov

Phosphorylation by Thymidine Kinases (TKs)

Interaction with DNA Polymerases and Inhibition of Nucleic Acid Synthesis

The ultimate target of ara-T's active metabolite, ara-TTP, is the process of DNA synthesis, which it disrupts by interacting with DNA polymerases.

Ara-TTP acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the active site of DNA polymerases. nih.gov Studies have demonstrated that ara-TTP can inhibit the activity of various DNA polymerases, including DNA polymerase alpha, beta, and gamma from murine cells, as well as viral DNA polymerase. nih.gov The mode of inhibition is competitive with respect to the deoxynucleoside triphosphate with the same base. nih.gov

The inhibitory potency of ara-TTP can vary depending on the specific DNA polymerase. For instance, in one study, DNA polymerase alpha was found to be more sensitive to inhibition by a related arabinosylguanine analog than other polymerases. drugbank.com Once incorporated into the growing DNA chain, the presence of the arabinose sugar with its 2'-hydroxyl group in the "up" position can hinder the formation of the subsequent phosphodiester bond, leading to chain termination. This mechanism is similar to that of other arabinofuranosyl nucleoside analogs like 1-beta-D-arabinofuranosylcytosine (ara-C). nih.gov The inhibition of viral DNA replication by ara-T has been shown to be a potent effect, as demonstrated in studies with Epstein-Barr virus. nih.gov

Inhibition of Eukaryotic DNA Polymerase Isoforms (Alpha, Beta, Gamma)

The triphosphate metabolite of ara-T, araTTP, has been demonstrated to be an effective inhibitor of various eukaryotic DNA polymerases isolated from murine cells. Research shows that araTTP inhibits the activity of DNA polymerase alpha, beta, and gamma. nih.gov DNA polymerase alpha is crucial for the initiation of DNA replication, while polymerases beta and gamma are primarily involved in DNA repair and mitochondrial DNA replication, respectively. The inhibition of these key enzymes underscores the compound's broad impact on cellular DNA maintenance and replication. nih.gov

Inhibition of Viral DNA Polymerases (e.g., Oncornavirus, Epstein-Barr Virus)

In addition to its effects on eukaryotic enzymes, araTTP also acts as an inhibitor of viral DNA polymerases. It has been shown to inhibit the DNA polymerase activity of oncornaviruses. nih.gov Furthermore, studies on Epstein-Barr virus (EBV) have revealed that ara-T can selectively inhibit viral replication. The compound is converted to its active triphosphate form (araTTP) in virus-induced cells, where it acts as a potent inhibitor of the EBV-specific DNA polymerase. This selective action is linked to a virally induced thymidine kinase activity that can phosphorylate ara-T, an action not performed by cellular thymidine kinase.

Characterization of Inhibition Mode: Competitive versus Non-competitive

The inhibitory action of 1-beta-D-arabinofuranosylthymine 5'-triphosphate on DNA polymerases is characterized as competitive. AraTTP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for the active site of the enzyme. nih.gov This competitive inhibition is a common mechanism for nucleoside analog drugs. The inhibition constant (Ki), which measures the inhibitor's binding affinity, has been found to vary depending on the specific combination of the inhibitor, the natural substrate, and the particular DNA polymerase species (eukaryotic or viral). nih.gov

Table 1: Inhibition of DNA Polymerases by 1-beta-D-Arabinofuranosylthymine 5'-triphosphate (araTTP)

| Enzyme Target | Organism/Virus Source | Inhibition Observed | Mode of Inhibition | Note |

| DNA Polymerase α | Murine Cells | Yes | Competitive with dTTP | Ki value varies with enzyme and substrate conditions. nih.gov |

| DNA Polymerase β | Murine Cells | Yes | Competitive with dTTP | Ki value varies with enzyme and substrate conditions. nih.gov |

| DNA Polymerase γ | Murine Cells | Yes | Competitive with dTTP | Ki value varies with enzyme and substrate conditions. nih.gov |

| DNA Polymerase | Oncornavirus | Yes | Competitive with dTTP | Ki value varies with enzyme and substrate conditions. nih.gov |

| DNA Polymerase | Epstein-Barr Virus (EBV) | Yes | Not explicitly stated, but potent inhibition noted. | Inhibition is dependent on viral-induced phosphorylation of ara-T. |

Incorporation into Deoxyribonucleic Acid (DNA)

The potential for 1-beta-D-arabinofuranosylthymine to be incorporated into DNA has been investigated, particularly in the context of viral replication. Studies involving herpes simplex virus (HSV) examined the incorporation of radioactivity from labeled ara-T into acid-insoluble cellular material, which includes DNA. microbiologyresearch.org While these studies noted that ara-T inhibited various parameters of viral replication, they also concluded that the precise mode of action, including the specifics of its incorporation into the DNA strand, requires more detailed investigation. microbiologyresearch.org

Other Investigated Molecular Interactions and Pathways

Beyond direct enzyme inhibition and potential DNA incorporation, the molecular characteristics of nucleoside analogs are explored to understand their stability and conformational properties, which influence their biological activity.

Quantum Chemical Studies on Molecular Conformation and Stability

Detailed quantum chemical studies focusing specifically on the molecular conformation and stability of 1-beta-D-arabinofuranosylthymine are not prominently featured in the available scientific literature. Such computational analyses are valuable for predicting the three-dimensional structure, electronic properties, and stability of molecules, which can provide insights into their interaction with biological targets. While such studies exist for other nucleoside analogs and related structures, specific data for 1-beta-D-arabinofuranosylthymine is limited.

Influence on Sugar Puckering and Glycosidic Bond Conformation

The three-dimensional structure of a nucleoside is critical to its biological function and is largely defined by two key conformational features: the pucker of the furanose (sugar) ring and the rotation around the N-glycosidic bond. In 1-beta-D-Arabinofuranosylthymine (ara-T), the unique stereochemistry of the arabinose sugar moiety significantly influences these parameters, distinguishing it from the deoxyribose found in standard DNA.

Sugar Puckering

In canonical B-form DNA, the deoxyribose sugars preferentially adopt a C2'-endo (or South) conformation. colostate.eduglenresearch.com Conversely, the ribose sugars in A-form RNA helices favor a C3'-endo (or North) conformation, largely due to the presence of the 2'-hydroxyl group. glenresearch.comnih.gov The sugar pucker of a nucleoside can be described by a pseudorotation phase angle (P), which defines the conformational state of the ring.

In 1-beta-D-Arabinofuranosylthymine, the 2'-hydroxyl group is in the arabino configuration (an epimer of ribose). This "up" configuration, relative to the "down" configuration in ribose, introduces distinct steric and electronic effects that alter the conformational equilibrium of the sugar ring. While deoxyribose in thymidine exists in a rapid equilibrium with a preference for C2'-endo, the arabinose sugar in ara-T alters this balance. nih.gov Studies on related arabinonucleosides, such as 2'-fluoro-arabinonucleosides (2'-F-ANA), show a preference for an O4'-endo (East) conformation. glenresearch.comresearchgate.net This conformation is an intermediate between the standard C2'-endo and C3'-endo puckers, suggesting that the arabinose sugar in ara-T also induces a conformation distinct from that of native DNA or RNA nucleosides. nih.gov This altered sugar pucker can impact how the nucleoside is recognized and processed by cellular enzymes like polymerases. researchgate.net

| Nucleoside Type | Predominant Sugar Pucker | Conformational Family | Associated Helix Type |

|---|---|---|---|

| Deoxyribonucleoside (in DNA) | C2'-endo | South | B-form |

| Ribonucleoside (in RNA) | C3'-endo | North | A-form |

| Arabinonucleoside (e.g., ara-T) | Intermediate (e.g., O4'-endo) | East | A-like/B-form |

Glycosidic Bond Conformation

The orientation of the thymine (B56734) base relative to the arabinose sugar is determined by the torsion angle around the N-glycosidic bond (C1'—N1). colostate.edu There are two main conformations: syn and anti. colostate.eduyoutube.com In the syn conformation, the base is positioned over the sugar ring, while in the anti conformation, it is rotated away from the ring. colostate.edu

For pyrimidine nucleosides like thymidine and, by extension, 1-beta-D-Arabinofuranosylthymine, the anti conformation is strongly favored. ttu.eecolostate.edu This is due to steric hindrance between the C2 oxygen of the thymine base and the furanose ring, which makes the syn conformation energetically unfavorable. colostate.edu Therefore, despite the unusual sugar pucker, the glycosidic bond of ara-T is expected to predominantly adopt the anti conformation, similar to thymidine in DNA. ttu.eecolostate.edu

| Conformation | Description | Favored in Pyrimidines (like Thymine) |

|---|---|---|

| Anti | The base is rotated away from the sugar ring. | Yes |

| Syn | The base is positioned above the sugar ring. | No (due to steric hindrance) |

Research on Biological Activities in Model Systems

Antiviral Activity in Cell Cultures and Animal Models

Research has explored the efficacy of ara-T against a range of viruses, primarily within the Herpesviridae family.

Studies have demonstrated that 1-beta-D-arabinofuranosylthymine (ara-T) exhibits inhibitory effects on the replication of both Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2). Research has shown that ara-T can inhibit various parameters of the replication of a thymidine (B127349) kinase-negative (TK-) variant of HSV. nih.govmdpi.com This suggests that the compound may be phosphorylated by enzymes other than the deoxypyrimidine kinase, making it less selectively phosphorylated than thymidine. nih.govmdpi.com

In animal models, ara-T has shown therapeutic efficacy against encephalitis induced by HSV in mice. Intraperitoneal administration of ara-T was found to be as effective as arabinosyladenine 5'-monophosphate in treating this condition. nih.gov Notably, even with high viral loads, ara-T significantly increased the life span of the infected mice. nih.gov Oral administration of the compound also resulted in a modest increase in mean survival time. nih.gov

Prodrugs of ara-T, specifically 5'-pivaloyl-ara T and 5'-palmitoyl-ara T, have demonstrated marked anti-herpes virus activity in HSV-1 and HSV-2 infected BHK-21 cells, with improved relative antiviral indices compared to ara-T itself. nih.gov

Table 1: Summary of Research on 1-beta-D-arabinofuranosylthymine (ara-T) Activity Against Herpes Simplex Virus (HSV)

| Model System | Virus Type | Key Findings | Reference(s) |

| Cell Culture | HSV-1, HSV-2 (including TK- variant) | Inhibited various parameters of viral replication. | nih.govmdpi.com |

| Mouse Model (HSV-induced encephalitis) | HSV | Intraperitoneal and oral administration increased survival time. | nih.gov |

| BHK-21 Cells | HSV-1, HSV-2 | Prodrugs (5'-pivaloyl-ara T, 5'-palmitoyl-ara T) showed marked antiviral activity. | nih.gov |

The compound 1-beta-D-arabinofuranosylthymine has been shown to be a selective inhibitor of Epstein-Barr virus (EBV) replication. nih.gov Its inhibitory action appears to be specific to the viral replication process, as it does not affect the growth of noninduced cells. nih.gov

Research indicates that while ara-T does not impact the synthesis of early antigens (EA), it completely inhibits the synthesis of late viral capsid antigens (VCA). nih.gov Furthermore, kinetic reassociation experiments have revealed that ara-T strongly inhibits the replication of viral DNA. nih.gov The selective effect of ara-T in induced cells is thought to be linked to a new virally induced thymidine kinase (TK) activity, which is capable of specifically phosphorylating the analog. nih.gov The resulting product, arabinosylthymine 5'-triphosphate (araTTP), is a potent inhibitor of the EBV-specific DNA polymerase, suggesting this as a possible mechanism for its inhibitory action on EBV replication. nih.gov In human lymphoblastoid cell lines, ara-T has been observed to strongly inhibit infectious virus production, which is accompanied by a decrease in the expression of both EA and VCA. plos.org

Table 2: Effects of 1-beta-D-arabinofuranosylthymine (ara-T) on Epstein-Barr Virus (EBV) Replication

| Cell Line | Effect on Viral Antigens | Effect on Viral DNA | Proposed Mechanism | Reference(s) |

| P3HR-1 (TK- and TK+ variants) | Early antigens (EA) not affected; Late viral capsid antigens (VCA) completely inhibited. | Strongly inhibits replication. | Phosphorylation by virally induced thymidine kinase to araTTP, which inhibits EBV DNA polymerase. | nih.gov |

| P3HR-1 | Decreased expression of EA and VCA. | Not specified. | Specific inhibitory action against EBV replication. | plos.org |

| Jijoye (superinfected with P3HR-1 strain) | VCA synthesis inhibited; EA synthesis not inhibited. | Not specified. | Specific inhibitory action against EBV replication. | plos.org |

The conducted literature search did not yield specific studies on the direct antiviral activity of 1-beta-D-arabinofuranosylthymine against Varicella-Zoster Virus (VZV). Research has focused on structurally related compounds, but direct data for ara-T is not available in the reviewed sources.

In both in vitro and in vivo models, 1-beta-D-arabinofuranosylthymine has demonstrated antiviral activity against simian varicella virus (SVV). nih.gov In studies involving African green monkeys infected with SVV, treatment with ara-T successfully prevented the development of clinical disease. nih.gov This included the elimination of rash development and a substantial suppression of viremia. nih.gov

A review of the available scientific literature from the conducted searches did not yield studies concerning the activity of 1-beta-D-arabinofuranosylthymine against Human Immunodeficiency Virus (HIV), Cytomegalovirus, Hepatitis A virus, or Cryptosporidium parvum.

Anticellular and Antiproliferative Research in Cell Lines

The anticellular and antiproliferative properties of 1-beta-D-arabinofuranosylthymine and its derivatives have been assessed in various cell lines. In studies involving L5178y mouse lymphoma cells and noninfected BHK-21 cells, prodrugs of ara-T, such as the pivaleric ester and the palmitic ester, exhibited extremely weak cytostatic activity, even while demonstrating significant anti-herpes virus effects. nih.gov

In a comparative study, 5-vinyl-1-beta-D-arabinofuranosyluracil showed antiherpesviral activity comparable to that of 1-beta-D-arabinofuranosylthymine. However, the former was found to be less inhibitory to cell growth than the latter, suggesting a potentially more favorable profile in terms of cellular toxicity.

Table 3: Summary of Anticellular and Antiproliferative Research on 1-beta-D-arabinofuranosylthymine (ara-T) and its Derivatives

| Compound | Cell Line(s) | Activity | Key Findings | Reference(s) |

| 5'-pivaloyl-ara T, 5'-palmitoyl-ara T | L5178y mouse lymphoma cells, noninfected BHK-21 cells | Cytostatic | Extremely weak cytostatic activity observed. | nih.gov |

| 1-beta-D-arabinofuranosylthymine (ara-T) | Not specified | Cell Growth Inhibition | More inhibitory to cell growth compared to 5-vinyl-1-beta-D-arabinofuranosyluracil. |

Inhibition of Cell Proliferation (e.g., L5178Y Mouse Lymphoma Cells)

1-beta-D-arabinofuranosylthymine has demonstrated potent inhibitory effects on the growth of L5178Y mouse lymphoma cells. Research has established that ara-T acts as a cytostatic agent, effectively halting cell division. nih.gov The concentration at which it achieves 50% inhibition of cell proliferation (ED50) in this cell line has been determined to be 9.8 µM. nih.gov The mechanism underlying this inhibition is the selective blockage of DNA synthesis, while RNA and protein synthesis remain largely unaffected. nih.gov This disruption of DNA replication leads to a state of unbalanced growth, ultimately resulting in cell death. nih.gov

The cytostatic activity of ara-T can be counteracted by the presence of other nucleosides. Co-incubation with deoxythymidine (dThd) or deoxyuridine (dUrd) can abolish the inhibitory effects of ara-T. nih.gov However, uridine (B1682114) (Urd) does not have the same protective effect. nih.gov

Mechanisms of Apoptosis Induction

The anticancer activity of 1-beta-D-arabinofuranosylthymine is intrinsically linked to its ability to induce apoptosis, or programmed cell death. targetmol.com The primary mechanism driving this process is the inhibition of DNA synthesis. targetmol.com By interfering with the replication of genetic material, ara-T triggers cellular stress signals that converge on the apoptotic pathways.

While the specific apoptotic cascade initiated by ara-T is a subject of ongoing research, the general mechanisms for nucleoside analogs involve the activation of a family of cysteine proteases known as caspases. nih.govmdpi.com These enzymes are the executioners of apoptosis, cleaving a multitude of cellular proteins and leading to the characteristic morphological changes of a dying cell, such as cell shrinkage, membrane blebbing, and DNA fragmentation. nih.govmdpi.com

The decision to undergo apoptosis is tightly regulated by the Bcl-2 family of proteins. wikipedia.orgnih.gov This family includes both pro-apoptotic members (e.g., Bax, Bak) that promote cell death, and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) that inhibit it. wikipedia.orgnih.gov The balance between these opposing factions determines the cell's fate. It is hypothesized that by inducing DNA damage, ara-T can shift this balance in favor of the pro-apoptotic proteins, leading to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, a key event in the activation of the caspase cascade. nih.govnih.gov

Comparative Cytotoxicity Studies with Other Nucleoside Analogs

The cytotoxic effects of 1-beta-D-arabinofuranosylthymine are often evaluated in comparison to other nucleoside analogs to understand its relative potency and potential clinical utility. While direct comparative studies with a broad range of analogs in L5178Y cells are limited in the reviewed literature, the available data allows for some inferences. For instance, the ED50 of ara-T in L5178Y cells is 9.8 µM. nih.gov

For comparison, studies on the related compound 1-beta-D-arabinofuranosylcytosine (ara-C) in various leukemia cell lines have shown it to be a potent cytotoxic agent. The cytotoxicity of these analogs is often measured by their half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits a biological process by 50%. Lower IC50 values indicate greater potency.

| Compound | Cell Line | Parameter | Value |

| 1-beta-D-Arabinofuranosylthymine (ara-T) | L5178Y Mouse Lymphoma | ED50 | 9.8 µM nih.gov |

Note: ED50 (Effective Dose 50) is a measure of the concentration of a drug that produces 50% of its maximal effect. It is conceptually similar to the IC50 value.

The cytotoxicity of nucleoside analogs can be influenced by various factors, including the cell line used, the metabolic pathways within the cells, and the mechanisms of drug resistance.

Research on Modulators of 1-beta-D-Arabinofuranosylthymine Activity

The biological activity of 1-beta-D-arabinofuranosylthymine can be influenced by the presence of other nucleoside analogs. These interactions can be either additive, where the combined effect is the sum of the individual effects, or synergistic, where the combined effect is greater than the sum of the individual effects.

Additive and Synergistic Effects with Complementary Nucleoside Analogs (e.g., 1-beta-D-Arabinofuranosyluracil, 1-beta-D-Arabinofuranosylcytosine)

Research in L5178Y mouse lymphoma cells has shed light on the interactions between ara-T and other arabinofuranosyl nucleosides. The simultaneous administration of 1-beta-D-arabinofuranosyluracil (ara-U) and 1-beta-D-arabinofuranosylthymine (ara-T) results in an additive inhibitory effect on cell proliferation. In contrast, the combination of ara-U with 1-beta-D-arabinofuranosylcytosine (ara-C) produces a strong synergistic effect.

These findings suggest that combining ara-T with other nucleoside analogs could be a strategy to enhance its therapeutic efficacy. The nature of the interaction—additive or synergistic—likely depends on the specific metabolic pathways and cellular targets of the combined agents.

| Combination | Cell Line | Effect |

| 1-beta-D-Arabinofuranosyluracil (ara-U) + 1-beta-D-Arabinofuranosylthymine (ara-T) | L5178Y Mouse Lymphoma | Additive Inhibition |

| 1-beta-D-Arabinofuranosyluracil (ara-U) + 1-beta-D-Arabinofuranosylcytosine (ara-C) | L5178Y Mouse Lymphoma | Strong Synergism |

Structure Activity Relationships Sar and Analogue Development

Impact of Arabino Sugar Moiety Stereochemistry on Biological Activity

The stereochemistry of the sugar moiety is a critical determinant of the biological activity of nucleoside analogues. In 1-beta-D-arabinofuranosylthymine, the hydroxyl group at the 2'-position of the sugar ring is in the "up" or arabino configuration, which is an epimer of the "down" or ribo configuration found in natural ribonucleosides. This specific spatial arrangement profoundly influences how the molecule interacts with cellular and viral enzymes.

Research has demonstrated the high impact of the C2'-configuration on biological activity. nih.gov For instance, comparisons between D-arabinofuranosyl and D-ribofuranosyl configured isomers revealed that the arabino-congener possessed significantly different, and often more desirable, cytotoxic or antiviral effects. nih.gov The inactivity of certain D-ribo-configured isomers underscores the importance of the arabino stereochemistry for the molecule's mechanism of action. nih.gov The synthesis of oligoarabinofuranosides has further enabled the creation of both α- and β-linked furanosides, allowing for detailed exploration of how anomeric configuration impacts biological function. researchgate.net The ability to achieve stereoselective synthesis, yielding β-D-arabinofuranosides, is crucial for producing the biologically active form of the compound. researchgate.netnih.gov

Role of Halogen Substitutions (e.g., 2'-fluoro) in Enhancing Potency and Stability

The introduction of halogen atoms, particularly fluorine, at the 2'-position of the arabinose sugar has proven to be a highly effective strategy for improving the potency and stability of nucleoside analogues. The 2'-fluoro substitution in the arabino configuration (2'F-ANA) creates a molecule with unique and advantageous properties.

The presence of the 2'-fluoro group enhances the stability of duplexes formed with RNA, a key feature for antisense applications. nih.gov This increased stability is attributed to the conformational pre-organization of the fluorinated sugar and a favorable enthalpy of hybridization. nih.gov Furthermore, the 2'-fluoro substitution provides resistance to enzymatic degradation. For example, 2'-halo-substituted compounds are not efficiently deaminated by adenosine (B11128) deaminase, an enzyme that can inactivate some nucleoside analogues. asm.org This leads to a longer biological half-life and sustained activity. Derivatives such as 1-(2'-Deoxy-2'-[18F]-fluoro-β-D-arabinofuranosyl)thymine have been developed, leveraging the stability conferred by the 2'-fluoro group to create agents for in vivo imaging that are not easily catabolized. nih.gov Chimeric oligonucleotides containing 2'-deoxy-2'-fluoro-β-D-arabinonucleic acid (FANA) have demonstrated increased serum stability and sustained antisense activity, highlighting the therapeutic potential of this modification. researchgate.net

| Modification | Key Effect | Example Compound/Technology | Reference |

|---|---|---|---|

| 2'-Fluoro (arabino) | Increases stability of hybrids with RNA, enhances enzymatic stability. | 2'F-ANA (2'-deoxy-2'-fluoro-β-d-arabinonucleic acid) | nih.gov |

| 2'-Halo (general) | Decreases susceptibility to deamination by adenosine deaminase. | 2-halo-substituted adenosine analogs | asm.org |

| 2'-Fluoro (radiolabeled) | Resists in vivo catabolism, enabling use as an imaging agent. | [18F]FMAU | nih.gov |

| 2'-Fluoro / DNA Chimera | Increased serum stability and sustained antisense activity. | FANA/DNA AONs | researchgate.net |

Influence of Nucleobase Modifications (e.g., 5-substituted uracil (B121893) derivatives)

Modifying the pyrimidine (B1678525) nucleobase, particularly at the 5-position of the uracil ring, is a well-established strategy for developing potent antiviral and anticancer agents. nih.govmdpi.com Thymine (B56734) itself is 5-methyluracil, and replacing the methyl group with other substituents can dramatically alter the molecule's interaction with target enzymes.

A prominent example is (E)-5-(2-bromovinyl)-1-β-D-arabinofuranosyluracil (BVaraU), a 5-substituted derivative that exhibits potent and selective activity. nih.gov Other modifications include the synthesis of 5-halogeno, 5-(2-thienyl), and 5-halogenothienyl derivatives of arabinofuranosyluracil (B3032727). nih.gov While some of these novel compounds showed limited efficacy, the 5-(2-thienyl)-ara-L-uridine derivative was identified as a potent cytotoxic agent. nih.gov The antiviral activity of a 5-chlorouracil (B11105) derivative has also been reported. koreascience.kr These findings indicate that the nature of the substituent at the 5-position is crucial, with its size, electronics, and hydrophobicity influencing the biological activity profile. nih.govmdpi.com

Structure-Activity Relationships for Enzyme Specificity and Selectivity

The therapeutic utility of a nucleoside analogue like ara-T hinges on its ability to selectively target viral or pathological processes while minimizing effects on healthy host cells. This selectivity is primarily achieved through differential interactions with various enzymes, particularly nucleoside kinases.

1-beta-D-arabinofuranosylthymine is a selective inhibitor of certain herpesviruses, a property directly linked to the presence of a virus-encoded thymidine (B127349) kinase (TK). nih.govnih.gov Viruses such as Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV) induce the production of their own TK, which can phosphorylate ara-T much more efficiently than the corresponding host cellular enzymes. nih.govnih.govnih.gov This initial phosphorylation step is essential for converting the nucleoside into its active triphosphate form.

Ara-T effectively reduces HSV and VZV yields at concentrations that are relatively non-toxic to the host cells. nih.govnih.gov In contrast, cytomegalovirus (CMV), which does not encode a similar TK, is relatively resistant to ara-T. nih.govnih.gov This differential phosphorylation is the cornerstone of ara-T's selective antiviral activity. The active triphosphate form, ara-TTP, subsequently inhibits viral DNA polymerase, halting viral replication. nih.gov

While host cytosolic thymidine kinase (TK-1) has poor affinity for ara-T, the mitochondrial isoform, thymidine kinase-2 (TK-2), is a different matter. TK-2 is a key enzyme in the mitochondrial nucleotide salvage pathway, responsible for phosphorylating pyrimidine nucleosides within the mitochondria to support mitochondrial DNA (mtDNA) synthesis. wikipedia.orgembopress.org 1-beta-D-arabinofuranosylthymine and its derivatives have been identified as inhibitors of TK-2.

The introduction of a bulky, lipophilic acyl group at the 2'-OH position of ara-T or its 5-substituted analogue BVaraU leads to a significant (approximately 10-fold) increase in inhibitory activity against TK-2. nih.gov These 2'-O-acyl derivatives act as potent and highly selective inhibitors of TK-2, with their inhibitory activity against other kinases like HSV-1 TK and cytosolic TK-1 being completely eliminated. nih.gov Kinetic studies revealed that these derivatives act as purely competitive inhibitors with respect to thymidine but are very poor substrates for phosphorylation themselves. nih.gov This makes them true inhibitors rather than substrates, a crucial distinction for therapeutic design.

| Compound | Mitochondrial TK-2 (IC₅₀, µM) | Cytosolic TK-1 (IC₅₀, µM) | HSV-1 TK (IC₅₀, µM) | VZV TK (IC₅₀, µM) |

|---|---|---|---|---|

| araT | 25 | >1000 | 10 | 0.5 |

| 2'-O-acetyl-araT | 2.5 | >1000 | >1000 | >1000 |

| BVaraU | 15 | >1000 | 0.07 | 0.005 |

| 2'-O-acetyl-BVaraU | 1.5 | >1000 | >1000 | >1000 |

| Data adapted from Balzarini J, et al. Biochemical Pharmacology. 2001. nih.gov IC₅₀ is the concentration required to inhibit 50% of the enzyme activity. |

Rational Design and Evaluation of Novel 1-beta-D-Arabinofuranosylthymine Prodrugs and Derivatives

Rational drug design aims to systematically modify a lead compound to improve its therapeutic properties. stonybrookmedicine.edu For ara-T, this involves creating prodrugs and derivatives with enhanced stability, better oral bioavailability, and improved target selectivity.

One successful rational design strategy involves the modification at the 2'-position. As discussed, adding 2'-O-acyl groups to ara-T and BVaraU was a deliberate design choice that transformed these compounds from kinase substrates into highly selective TK-2 inhibitors. nih.gov This work opened a new avenue for the development of drugs targeting mitochondrial disorders. nih.gov

Another major area of development is the creation of prodrugs to overcome poor oral bioavailability, a common issue for nucleoside analogues. rsc.orgnih.gov For the related compound cytarabine (B982) (ara-C), 5'-amino acid ester prodrugs have been synthesized. nih.gov This strategy utilizes intestinal peptide transporters (like PepT1) to increase absorption from the gut. A 5'-valyl prodrug of ara-C demonstrated significantly improved oral bioavailability in rats (60.0% vs. 21.8% for the parent drug). nih.gov Similar strategies could be applied to ara-T to develop orally administered formulations. Conjugating a fatty acid like palmitic acid to ara-C also created a prodrug with improved lipid solubility and stability, resulting in a relative oral bioavailability of 61.77%. rsc.org These examples highlight the power of rational prodrug design to enhance the clinical potential of arabinofuranosyl nucleosides.

Advanced Research Methodologies and Applications

In Vitro Assays for Biological Activity Evaluation

A variety of in vitro assays are fundamental in the preliminary and detailed assessment of the biological effects of 1-beta-D-arabinofuranosylthymine. These laboratory-based tests utilize cell cultures to observe the compound's impact on viral replication and cellular health.

Cytopathogenicity-Inhibition Assays

Cytopathogenicity-inhibition assays, also known as cytopathic effect (CPE) inhibition assays, represent a primary screening method to evaluate the antiviral activity of compounds like ara-T. This method is based on the ability of a compound to protect cells from the damaging effects of a viral infection. In a typical assay, cell monolayers are infected with a virus and simultaneously treated with varying concentrations of the test compound. The effectiveness of the compound is determined by observing the reduction in viral CPE, which can include morphological changes such as cell rounding, detachment, and lysis. This initial screening provides crucial data on the compound's potential as an antiviral agent. usu.edu

Plaque Reduction Assays

For a more quantitative assessment of antiviral potency, plaque reduction assays are employed. In this technique, a confluent monolayer of host cells is infected with a virus, which is then allowed to adsorb to the cells. Subsequently, the cells are overlaid with a semi-solid medium, often containing the test compound at various concentrations. This overlay restricts the spread of progeny virus to neighboring cells, resulting in the formation of localized zones of cell death known as plaques. The number and size of these plaques are indicative of the virus's lytic activity. By counting the plaques in treated versus untreated cultures, researchers can determine the concentration of the compound required to reduce the number of plaques by 50% (the 50% effective concentration or EC50). usu.edu This assay provides a more precise measure of a compound's ability to inhibit viral replication.

Virus Yield Reduction Methods

Virus yield reduction assays offer a direct measure of the quantity of infectious virus particles produced in the presence of an antiviral compound. creative-diagnostics.comlabinsights.nl This method involves infecting cell cultures with a virus and treating them with different concentrations of the test substance. creative-diagnostics.comlabinsights.nl After a single round of viral replication, the total amount of new virus produced (the "yield") is harvested and quantified, often through techniques like plaque assays or TCID50 (50% tissue culture infective dose) assays. creative-diagnostics.comlabinsights.nl This method is particularly valuable as it quantifies the actual reduction in the production of infectious progeny viruses, providing a robust indication of the compound's antiviral efficacy. creative-diagnostics.comlabinsights.nl The use of a high multiplicity of infection (MOI) ensures that nearly all cells are infected, minimizing the impact of the compound's decay over time. creative-diagnostics.comlabinsights.nl

Nucleic Acid Synthesis Inhibition Assays

The anticancer and antiviral mechanisms of 1-beta-D-arabinofuranosylthymine are believed to be linked to its ability to inhibit DNA synthesis. targetmol.com Nucleic acid synthesis inhibition assays are therefore critical for understanding its mode of action. These assays measure the compound's effect on the incorporation of radiolabeled precursors into newly synthesized DNA or RNA. For instance, the incorporation of radiolabeled thymidine (B127349) can be monitored to assess the rate of DNA synthesis. A reduction in the incorporation of these precursors in the presence of ara-T indicates that the compound is interfering with the nucleic acid replication process. nih.gov This interference is a key aspect of its therapeutic potential. targetmol.comnih.gov

Biochemical and Enzymatic Characterization Techniques

To delve deeper into the molecular interactions of 1-beta-D-arabinofuranosylthymine, a range of biochemical and enzymatic characterization techniques are utilized. These methods focus on the compound's metabolism and its effects on specific enzymes involved in viral and cellular replication.

Phosphorylation Studies and Metabolite Profiling (e.g., Thin-Layer Chromatography)

For nucleoside analogs like 1-beta-D-arabinofuranosylthymine to exert their biological activity, they must often be converted into their triphosphate form within the cell. Phosphorylation studies are essential to understand this metabolic activation. These studies investigate the efficiency with which cellular or viral kinases phosphorylate the compound.

Thin-layer chromatography (TLC) is a valuable technique for separating and identifying the resulting phosphorylated metabolites (mono-, di-, and triphosphates). nih.gov By analyzing the metabolic profile of ara-T within cells, researchers can determine the extent of its activation and identify the key enzymes involved in this process. For example, studies have shown that the triphosphate form of the related compound, 1-beta-D-arabinofuranosylcytosine (ara-C), is its primary active metabolite. nih.gov Understanding the phosphorylation of ara-T is crucial for explaining its selective toxicity towards cancer cells or virus-infected cells, which may have altered kinase activities. nih.gov

| Research Methodology | Description | Key Findings for 1-beta-D-arabinofuranosylthymine & Related Analogs |

| Cytopathogenicity-Inhibition Assays | Evaluates a compound's ability to protect cells from the damaging effects of a virus. | Provides initial evidence of antiviral potential by observing the reduction of the viral cytopathic effect. |

| Plaque Reduction Assays | Quantifies the reduction in viral plaques to determine the effective concentration (EC50) of an antiviral compound. | Offers a precise measure of the potency of a compound in inhibiting viral replication. |

| Virus Yield Reduction Methods | Measures the reduction in the production of new infectious virus particles in the presence of a compound. | Directly quantifies the impact of the compound on the viral replication cycle. |

| Nucleic Acid Synthesis Inhibition Assays | Determines the effect of a compound on the synthesis of DNA and/or RNA by measuring the incorporation of radiolabeled precursors. | The anticancer mechanism of 1-beta-D-arabinofuranosylthymine is dependent on the inhibition of DNA synthesis. targetmol.com |

| Phosphorylation Studies and Metabolite Profiling | Investigates the conversion of the compound into its active phosphorylated forms within the cell, often using techniques like Thin-Layer Chromatography (TLC). | The related compound, 1-beta-D-arabinofuranosylcytosine, is metabolized to its active triphosphate form. nih.gov |

Enzyme Inhibition Kinetics and Inhibition Constant (K_i) Determination

The inhibitory potential of a compound against a target enzyme is a critical aspect of its pharmacological profile. For 1-beta-D-arabinofuranosylthymine, its interaction with various enzymes is quantified through enzyme inhibition kinetics, with the inhibition constant (K_i) being a key parameter. The K_i value represents the concentration of the inhibitor required to produce half-maximum inhibition, and a smaller K_i value signifies a more potent inhibitor. nih.gov

Several graphical and analytical methods are employed to determine the K_i and the type of inhibition (competitive, non-competitive, or uncompetitive). nih.govnih.gov These methods involve measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the substrate and the inhibitor.

Competitive Inhibition: In this mode, the inhibitor binds to the active site of the enzyme, directly competing with the substrate. libretexts.orgkhanacademy.org This type of inhibition can be overcome by increasing the substrate concentration. libretexts.org The determination of K_i for a competitive inhibitor can be achieved through methods like Dixon plots or by analyzing changes in the apparent Michaelis constant (K_m). tandfonline.com

Non-competitive Inhibition: Here, the inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity. libretexts.org This type of inhibition affects the maximum reaction velocity (V_max) but not the K_m. libretexts.org

Uncompetitive Inhibition: This occurs when the inhibitor binds only to the enzyme-substrate complex. libretexts.org This mode of inhibition reduces both V_max and K_m. libretexts.org

The specific K_i values for ara-T against various enzymes would be determined by applying these kinetic principles. For instance, its effect on enzymes involved in nucleoside metabolism, such as thymidine kinase, would be of particular interest. While the general methodologies are well-established, specific K_i values for 1-beta-D-arabinofuranosylthymine are not broadly reported in the public domain and would be found in specialized research literature. The determination of these constants is crucial for understanding the compound's mechanism of action and for the rational design of more potent derivatives. nih.gov

| Inhibition Type | Effect on K_m | Effect on V_max | Description |

| Competitive | Increases | Unchanged | Inhibitor binds to the active site, competing with the substrate. libretexts.orgkhanacademy.org |

| Non-competitive | Unchanged | Decreases | Inhibitor binds to an allosteric site, reducing enzyme activity. libretexts.org |

| Uncompetitive | Decreases | Decreases | Inhibitor binds only to the enzyme-substrate complex. libretexts.org |

Substrate Specificity Studies for Nucleoside Kinases and DNA Polymerases

The biological activity of 1-beta-D-arabinofuranosylthymine is intrinsically linked to its recognition and processing by cellular enzymes, particularly nucleoside kinases and DNA polymerases. Substrate specificity studies are therefore essential to understand its mechanism of action.

Nucleoside Kinases: For ara-T to exert its effects, it often needs to be phosphorylated to its mono-, di-, and triphosphate forms. This initial phosphorylation step is typically carried out by nucleoside kinases. Research indicates that ara-T can be a substrate for thymidine kinase (TK). nih.gov Studies on the substrate specificities of human thymidine kinase 1 (TK1), thymidine kinase 2 (TK2), and deoxycytidine kinase have been conducted to understand their roles in nucleoside analog metabolism. nih.gov The narrow substrate specificity of human TK1, which primarily phosphorylates deoxythymidine and deoxyuridine, suggests that ara-T's structural similarity to thymidine is key to its recognition. nih.gov The use of ara-T to study the specificity and kinetics of various mitochondrial nucleoside kinases further highlights its importance in this area of research. scbt.comsigmaaldrich.com

DNA Polymerases: The triphosphate form of ara-T can act as a substrate for DNA polymerases, leading to its incorporation into DNA and subsequent inhibition of DNA synthesis. targetmol.com The substrate specificity of DNA polymerases is crucial for maintaining the fidelity of DNA replication. nih.gov The incorporation of a modified nucleotide like ara-T can lead to chain termination or altered DNA structure, which underlies its therapeutic potential. The efficiency of incorporation of nucleotide analogs by DNA polymerases is often evaluated by determining kinetic parameters such as K_m (the concentration of the nucleotide at which the reaction rate is half of the maximum) and V_max (the maximum rate of reaction). nih.gov The ability of DNA polymerases to distinguish between natural nucleotides and analogs like ara-T is a key determinant of the compound's efficacy and selectivity. mdpi.com

| Enzyme Class | Role in Ara-T Activity | Research Focus |

| Nucleoside Kinases | Phosphorylation of ara-T to its active triphosphate form. | Investigating which kinases (e.g., TK1, TK2) recognize and phosphorylate ara-T. nih.govnih.govnih.gov |

| DNA Polymerases | Incorporation of ara-T triphosphate into the growing DNA chain. | Determining the efficiency and consequences of ara-T incorporation by different DNA polymerases. targetmol.comnih.govmdpi.com |

Structural Biology and Computational Approaches

Understanding the three-dimensional structure of 1-beta-D-arabinofuranosylthymine and its interactions with biological macromolecules is fundamental to deciphering its function. Structural biology techniques and computational modeling provide invaluable insights at the atomic level.

X-ray Crystallography for Molecular Structure Elucidation

Quantum Chemical Calculations for Conformational Analysis

Quantum chemical calculations are theoretical methods used to predict the electronic structure and geometry of molecules. arxiv.org These calculations are particularly useful for conformational analysis, which involves identifying the different spatial arrangements of a molecule (conformers) and their relative energies. nih.govresearchgate.net For a flexible molecule like ara-T, with its rotatable bonds in the sugar ring and the glycosidic bond connecting the sugar to the base, quantum chemical methods can map the potential energy surface to identify the most stable (lowest energy) conformations. researchgate.net This information is vital for understanding how ara-T presents itself to the active sites of enzymes and can help explain its substrate specificity and inhibitory activity. These computational approaches can complement experimental data and provide a deeper understanding of the molecule's structural dynamics. nih.gov

Molecular Modeling and Docking Studies for Ligand-Enzyme Interactions

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as ara-T, binds to the active site of a protein (enzyme). nih.gov These methods use the three-dimensional structures of both the ligand and the protein to simulate their interaction and predict the binding affinity and orientation.

Molecular Modeling: This involves building a three-dimensional model of the ara-T-enzyme complex. If the crystal structure of the complex is not available, a model can often be built based on the known structure of the enzyme with a similar ligand. nih.gov

Molecular Docking: This process computationally "docks" the ara-T molecule into the active site of the target enzyme, such as thymidine kinase or DNA polymerase. The docking algorithm samples a large number of possible binding poses and scores them based on factors like electrostatic interactions and shape complementarity to identify the most likely binding mode.

These studies can reveal key amino acid residues in the enzyme that are important for binding ara-T and can help to explain the basis of its selectivity. For example, docking studies could elucidate why ara-T is a substrate for certain kinases and how it interacts with the active site of a DNA polymerase. nih.gov

Non-Invasive Molecular Imaging Research using PET

Positron Emission Tomography (PET) is a non-invasive molecular imaging technique that allows for the visualization and quantification of metabolic processes in the body. nih.gov Nucleoside analogs, labeled with a positron-emitting radionuclide, can be used as PET tracers to image processes like tumor cell proliferation.

While direct PET imaging studies using a radiolabeled version of 1-beta-D-arabinofuranosylthymine are not widely documented, research on its fluorinated analog, 1-(2'-deoxy-2'-[18F]-fluoro-beta-D-arabinofuranosyl)thymine ([18F]FMAU), provides a strong basis for its potential in this area. nih.gov Like thymidine, FMAU is taken up by proliferating cells and phosphorylated by thymidine kinase, trapping the radiolabel inside the cell. nih.gov This allows for the visualization of tumors with high rates of DNA synthesis.

PET studies with [18F]FMAU have been conducted to:

Image various types of tumors, including brain and prostate cancers.

Determine the biodistribution and kinetics of the tracer in patients.

Evaluate tumor response to therapy.

Development and Validation of Radiolabeled Tracers

The development of radiolabeled tracers for positron emission tomography (PET) is a multidisciplinary process requiring expertise in chemistry, pharmacology, and physics to create agents that can non-invasively measure biochemical processes in vivo. nih.gov For 1-beta-D-arabinofuranosylthymine, the primary radiolabeled analogue developed for imaging is 1-(2'-deoxy-2'-[¹⁸F]-fluoro-beta-D-arabinofuranosyl)thymine, commonly known as [¹⁸F]FMAU. This tracer was developed as an alternative to radiolabeled thymidine, which, despite being a fundamental component of DNA synthesis, is unsuitable for in vivo imaging due to rapid catabolism that complicates image interpretation. nih.gov

The synthesis of [¹⁸F]FMAU is a complex, multi-step process. One established method involves the fluorination of a precursor sugar, followed by coupling with thymine (B56734). nih.gov For instance, a synthesis procedure can start with the production of the radiolabeled fluorosugar. This intermediate is then used to create a more reactive compound, such as 1-bromo-2-deoxy-2-[¹⁸F]fluoro-3,5-di-O-benzoylarabinofuranose, through a reaction with hydrogen bromide in acetic acid. nih.gov This crude product is subsequently coupled with silylated thymine. The final step involves purification, typically using high-performance liquid chromatography (HPLC), to yield the pure [¹⁸F]FMAU tracer, which is then formulated in a saline solution for use. nih.gov

| Parameter | Reported Value | Significance |

|---|---|---|

| Radiochemical Yield | 25% - 45% (decay-corrected) nih.gov | Efficiency of the synthesis process. |

| Radiochemical Purity | >98% nih.gov | Ensures that the detected signal is from the intended tracer. |

| Synthesis Time | 3.5 - 4.0 hours nih.gov | Time from end of bombardment to final product. |

| Specific Activity | ~2,300 mCi/µmol (85 TBq/µmol) nih.gov | Ratio of radioactivity to the mass of the compound. |

Application in DNA Synthesis Imaging in Preclinical Models